6-Aminoquinoline-8-carboxylic acid CAS 157915-06-5 properties
6-Aminoquinoline-8-carboxylic acid CAS 157915-06-5 properties
An In-depth Technical Guide to 6-Aminoquinoline-8-carboxylic acid (CAS 157915-06-5): A Scaffold-Centric Analysis for Researchers
Introduction: Deconstructing a Niche Building Block
6-Aminoquinoline-8-carboxylic acid (CAS 157915-06-5) is a heterocyclic organic compound that, while cataloged, remains largely uncharacterized in publicly accessible scientific literature. For researchers and drug development professionals, the value of such a molecule lies not in a wealth of existing data, but in its potential as a novel scaffold or intermediate. The absence of extensive experimental reports necessitates a first-principles approach to understanding its properties and potential applications.
This guide, therefore, deviates from a simple data sheet. Instead, we will conduct a scaffold-centric analysis, dissecting the molecule into its constituent parts: the quinoline core , the 6-amino substituent, and the 8-carboxylic acid group. By examining the known chemistry and biological relevance of these components, we can infer the likely characteristics of the target molecule and propose strategic applications in medicinal chemistry and materials science. This document serves as a foundational guide for scientists looking to explore the untapped potential of this unique chemical entity.
PART 1: Physicochemical and Spectroscopic Profile
Comparative Physicochemical Properties
The introduction of a carboxylic acid group onto the 6-aminoquinoline scaffold is expected to significantly alter its physical properties. Carboxylic acids are polar and capable of strong hydrogen bonding (both as donors and acceptors), which typically leads to higher melting points, lower volatility, and increased solubility in polar solvents compared to the parent amine.
| Property | 6-Aminoquinoline (Parent Scaffold)[1][2][3] | 6-Aminoquinoline-8-carboxylic acid (Predicted) | Rationale for Prediction |
| Molecular Formula | C₉H₈N₂ | C₁₀H₈N₂O₂ | Addition of a -COOH group. |
| Molecular Weight | 144.17 g/mol | 188.18 g/mol | Addition of a -COOH group (44.01 g/mol ). |
| Appearance | Yellow to brown crystalline powder | Likely a solid, possibly off-white to yellow/brown | The quinoline core is chromophoric; solids are typical for such structures. |
| Melting Point | 115-119 °C | Significantly higher than 119 °C | Strong intermolecular hydrogen bonding from the carboxylic acid group will increase the energy required to break the crystal lattice. |
| Solubility | Moderately soluble in DMSO, Methanol, Chloroform. Insoluble in water.[3] | Increased solubility in polar protic solvents (e.g., alcohols) and aqueous base (via salt formation). Soluble in DMSO. | The polar carboxylic acid group enhances polarity. Deprotonation in base yields a highly soluble carboxylate salt. |
| pKa | Not specified (amine is basic) | Two pKa values expected: one for the acidic carboxylic acid (likely ~3-5) and one for the basic amino group/quinoline nitrogen. | The molecule is amphoteric, possessing both acidic (carboxyl) and basic (amino, pyridine nitrogen) centers. |
Anticipated Spectroscopic Signatures
The structural features of 6-Aminoquinoline-8-carboxylic acid suggest a unique spectroscopic fingerprint.
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Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by the carboxylic acid group. A very broad absorption band from ~2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer is a key diagnostic feature.[4][5] A strong C=O (carbonyl) stretching absorption should appear around 1700-1725 cm⁻¹. Additionally, N-H stretching bands from the amino group will be visible around 3300-3500 cm⁻¹, and C=C/C=N stretching from the aromatic quinoline ring will be present in the 1500-1600 cm⁻¹ region.
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¹H NMR Spectroscopy : The proton NMR spectrum will provide clear structural information. The carboxylic acid proton (–COOH) is expected to be a broad singlet far downfield, typically >10-12 ppm.[5] The aromatic region (likely 7.0-9.0 ppm) will show a complex pattern of doublets and doublets of doublets corresponding to the protons on the quinoline core. The protons on the carbocyclic ring will be influenced by the electron-donating amino group, while those on the heterocyclic ring will be influenced by the electron-withdrawing carboxylic acid and the ring nitrogen. The protons of the amino group (–NH₂) will appear as a broad singlet.
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¹³C NMR Spectroscopy : The carbon NMR will show ten distinct signals. The most downfield signal will be from the carboxylic acid carbonyl carbon, expected in the 165-180 ppm range.[5] The remaining nine signals will be in the aromatic region (~100-160 ppm), corresponding to the carbons of the quinoline ring.
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Mass Spectrometry (MS) : Electron Impact (EI) mass spectrometry should show a clear molecular ion (M⁺) peak at m/z = 188. A prominent fragment would likely be the loss of the carboxylic acid group (M-45) via decarboxylation, a common fragmentation pathway for aromatic carboxylic acids.[6]
PART 2: Synthesis Strategy and Methodologies
No direct synthesis for 6-Aminoquinoline-8-carboxylic acid is documented in the provided search results. However, established principles of heterocyclic chemistry allow for the design of plausible synthetic routes. The primary challenge is the specific functionalization at both the C-6 and C-8 positions.
Workflow: Retrosynthetic Analysis
A logical approach is to build the quinoline ring system with the required substituents already in place or in the form of precursors. This is often more efficient than attempting to functionalize a pre-existing quinoline ring.
Caption: Retrosynthetic approach via quinoline ring formation.
Proposed Experimental Protocol: Skraup-Doebner Synthesis
This protocol is a hypothetical pathway based on the classic Skraup synthesis of quinolines, adapted for the target molecule. The key is the use of an appropriately substituted aniline precursor.[7]
Objective: To synthesize 6-Aminoquinoline-8-carboxylic acid from 2,5-diaminobenzoic acid.
Causality: The Skraup reaction is a robust method for constructing the quinoline core by reacting an aniline with glycerol, an oxidizing agent, and sulfuric acid. Using 2,5-diaminobenzoic acid as the aniline component directly installs the required amino and carboxylic acid groups at the correct positions on the resulting quinoline ring. Protection of the functional groups may be necessary to prevent undesired side reactions under the harsh acidic conditions.
Step-by-Step Methodology:
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Protection of Precursor (Self-Validating Step):
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To a solution of 2,5-diaminobenzoic acid in a suitable solvent (e.g., dioxane/water), add two equivalents of a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection of amines) under basic conditions.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work up the reaction to isolate the protected 2,5-bis(tert-butoxycarbonylamino)benzoic acid. The success of this step is validated by NMR and MS analysis confirming the addition of two Boc groups.
-
-
Skraup Reaction:
-
Caution: This reaction is highly exothermic and requires careful temperature control. Use a chemical fume hood and appropriate personal protective equipment.[8]
-
In a three-necked flask equipped with a condenser, mechanical stirrer, and dropping funnel, carefully add concentrated sulfuric acid to glycerol.
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Add the protected diaminobenzoic acid from Step 1 to the mixture.
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Add a mild oxidizing agent (e.g., arsenic pentoxide or iron(III) sulfate).
-
Heat the mixture cautiously. Once the reaction initiates (indicated by a rapid temperature increase), remove the heat source and control the reaction rate by external cooling if necessary.
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After the initial vigorous reaction subsides, heat the mixture (e.g., at 130-140 °C) for several hours to ensure completion.
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-
Work-up and Isolation:
-
Cool the reaction mixture and carefully pour it into a large volume of ice water.
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Neutralize the solution with a concentrated base (e.g., sodium hydroxide solution), ensuring the process is done slowly and with cooling, as it is highly exothermic.
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The product may precipitate. If so, collect the solid by filtration. If not, extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate).
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Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected product.
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-
Deprotection:
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Dissolve the crude product from Step 3 in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add a strong acid (e.g., trifluoroacetic acid or HCl gas) to cleave the Boc protecting groups.
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Stir at room temperature until TLC indicates the complete removal of the protecting groups.
-
Remove the solvent and excess acid under reduced pressure.
-
-
Purification:
-
The final crude 6-Aminoquinoline-8-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterize the final product by NMR, IR, and MS to confirm its identity and purity.
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PART 3: Applications in Research and Drug Development
The true potential of 6-Aminoquinoline-8-carboxylic acid lies in its utility as a versatile building block. Its structure combines three key pharmacophoric elements, suggesting several avenues for exploration.
Structure-Activity Relationship (SAR) Framework
The molecule can be viewed as a central scaffold with two distinct points for chemical modification, allowing for the systematic exploration of its biological activity.
Caption: Key functional sites for SAR studies.
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The Quinoline Core: Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, most famously represented by the 4-aminoquinoline antimalarial drugs (e.g., chloroquine) and the fluoroquinolone antibiotics (e.g., ciprofloxacin).[7][9] The planar, bicyclic system can participate in π-π stacking interactions with biological targets like DNA or enzyme active sites.
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The C6-Amino Group: This primary aromatic amine is a crucial synthetic handle. It can be readily acylated, sulfonated, or used in reductive amination to attach a wide variety of side chains.[9] This allows for the modulation of physicochemical properties such as lipophilicity and solubility, or for the introduction of new pharmacophores to target specific biological pathways. For example, coupling amino acids to this position could improve cell permeability or introduce new binding interactions.[10]
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The C8-Carboxylic Acid Group: The placement of a carboxylic acid at the 8-position is particularly intriguing. It is well-established that functional groups at this position, such as in 8-hydroxyquinoline, are potent metal chelators.[11] The carboxylic acid group can similarly chelate biologically relevant metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺), which is a known mechanism for inhibiting metalloenzymes or disrupting metal homeostasis in pathogenic microbes.[12] Furthermore, the carboxylic acid can serve as a bioisostere for other acidic functional groups or act as a key hydrogen bond donor/acceptor in a receptor binding pocket.[13]
PART 4: Safety and Handling
No specific safety data sheet (SDS) exists for 6-Aminoquinoline-8-carboxylic acid. Therefore, prudent laboratory practice dictates that it should be handled with the same or greater precautions as its closest structural analogs.
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General Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][14]
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Hazards: Based on analogs like 6-aminoquinoline, the compound should be considered harmful if swallowed, in contact with skin, or if inhaled. It is likely to cause skin and serious eye irritation.[2][15] Avoid breathing dust. Minimize dust generation and accumulation.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[16]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[16]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[15]
-
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and store it locked up.[8]
Conclusion
6-Aminoquinoline-8-carboxylic acid represents a molecule of significant synthetic potential. While direct experimental data remains elusive, a systematic analysis of its structural components provides a robust framework for researchers. Its inferred properties—amphoteric nature, strong hydrogen bonding capability, and potential for metal chelation—combined with the proven track record of the quinoline scaffold, mark it as a promising starting point for the development of novel therapeutics, chemical probes, or advanced materials. The hypothetical synthetic protocol and SAR considerations outlined in this guide offer a strategic roadmap for any scientist wishing to pioneer the exploration of this intriguing and underutilized chemical entity.
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